molecular formula C12H12N2O4 B1519172 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1087784-73-3

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No. B1519172
M. Wt: 248.23 g/mol
InChI Key: UNERYBQIKWLTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C16H18N2O4 . It is related to a class of compounds known as quinazolines, which are aromatic compounds containing a 2-quinazoline moiety .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The compound also contains a carboxylic acid group attached to the 7-position of the quinazoline ring, and a propan-2-yl group attached to the 3-position .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, density, and solubility, are not provided in the available sources .

Scientific Research Applications

  • 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

    • Application: This compound is synthesized based on glucose as an eco-friendly reductant. It’s used as a building block in fine organic synthesis .
    • Method: The azido group was introduced on the 5′-position of uridine or the acyclic analogue using the tosyl-azide exchange method and alkylated serine or proparylglycine was the alkyne .
    • Results: A simple approach to synthesizing this compound was developed in this study .
  • 1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates

    • Application: These conjugates have been designed and synthesized as potential antibacterial agents .
    • Method: The azido group was introduced on the 5′-position of uridine or the acyclic analogue using the tosyl-azide exchange method and alkylated serine or proparylglycine was the alkyne .
    • Results: A new series of these conjugates have been synthesized in 57–76% yields using CuAAC .
  • 2-(4-Nitrophenyl)-1,3-dioxolane

    • Application: This compound is synthesized based on glucose as an eco-friendly reductant. It’s used as a building block in fine organic synthesis .
    • Method: The azoxy group was introduced on the 5′-position of uridine or the acyclic analogue using the tosyl-azide exchange method and alkylated serine or proparylglycine was the alkyne .
    • Results: A simple approach to synthesizing this compound was developed in this study .
  • 1,3,4-Thiadiazoles, 5-Arylazothiazoles and Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

    • Application: These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
    • Method: The structures of the newly synthesized compounds were confirmed by spectral data .
    • Results: The synthesized compounds were screened for their antimicrobial activity .
  • 2-(4-Nitrophenyl)-1,3-dioxolane

    • Application: This compound is synthesized based on glucose as an eco-friendly reductant. It’s used as a building block in fine organic synthesis .
    • Method: The azoxy group was introduced on the 5′-position of uridine or the acyclic analogue using the tosyl-azide exchange method and alkylated serine or proparylglycine was the alkyne .
    • Results: A simple approach to synthesizing this compound was developed in this study .
  • 1,3,4-Thiadiazoles, 5-Arylazothiazoles and Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

    • Application: These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
    • Method: The structures of the newly synthesized compounds were confirmed by spectral data .
    • Results: The synthesized compounds were screened for their antimicrobial activity .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature .

properties

IUPAC Name

2,4-dioxo-3-propan-2-yl-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-6(2)14-10(15)8-4-3-7(11(16)17)5-9(8)13-12(14)18/h3-6H,1-2H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNERYBQIKWLTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.